molecular formula C11H16O4 B14138869 3-(3,4-Dimethoxyphenoxy)propan-1-OL CAS No. 485798-69-4

3-(3,4-Dimethoxyphenoxy)propan-1-OL

Cat. No.: B14138869
CAS No.: 485798-69-4
M. Wt: 212.24 g/mol
InChI Key: LGJGFNNWPOPBIH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenoxy)propan-1-OL is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 4 positions, attached to a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenoxy)propan-1-OL typically involves the reaction of 3,4-dimethoxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an epoxide intermediate, which is subsequently opened by the phenol to yield the desired product. The reaction conditions generally include a temperature range of 50-70°C and a reaction time of several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenoxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-(3,4-Dimethoxyphenoxy)propanal or 3-(3,4-Dimethoxyphenoxy)propanoic acid.

    Reduction: 3-(3,4-Dimethoxyphenoxy)propane.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,4-Dimethoxyphenoxy)propan-1-OL has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenoxy)propan-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups and the phenoxy moiety play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)propan-1-OL
  • 3-(4-Methoxyphenoxy)propan-1-OL
  • 3-(3,4-Dimethoxyphenyl)propanoic acid

Uniqueness

3-(3,4-Dimethoxyphenoxy)propan-1-OL is unique due to the presence of both methoxy groups and a phenoxy moiety, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

485798-69-4

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

3-(3,4-dimethoxyphenoxy)propan-1-ol

InChI

InChI=1S/C11H16O4/c1-13-10-5-4-9(8-11(10)14-2)15-7-3-6-12/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

LGJGFNNWPOPBIH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCCO)OC

Origin of Product

United States

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